5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride
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Overview
Description
CX 4945 hydrochloride, also known as Silmitasertib, is a selective inhibitor of protein kinase CK2. This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology. Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Overexpression of CK2 has been linked to various cancers, making it a promising target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CX 4945 hydrochloride involves multiple steps, starting with the preparation of the core structure, benzo[c][2,6]naphthyridine-8-carboxylic acid. The key steps include:
Amination: Introduction of the 3-chlorophenylamino group to the benzo[c][2,6]naphthyridine core.
Carboxylation: Formation of the carboxylic acid group at the 8-position.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for improved stability and solubility.
Industrial Production Methods: Industrial production of CX 4945 hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: CX 4945 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chlorophenyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can participate in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
CX 4945 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of CK2 in various biochemical pathways.
Biology: Investigates the effects of CK2 inhibition on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with high CK2 expression.
Industry: Potential applications in developing new therapeutic agents and understanding CK2-related pathologies .
Mechanism of Action
CX 4945 hydrochloride exerts its effects by selectively inhibiting protein kinase CK2. The compound binds to the ATP-binding site of CK2, preventing its phosphorylation activity. This inhibition disrupts several downstream signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation. By inhibiting CK2, CX 4945 hydrochloride induces apoptosis, cell cycle arrest, and reduces angiogenesis in cancer cells .
Comparison with Similar Compounds
CX 5011: Another CK2 inhibitor with similar properties but different chemical structure.
TBB (4,5,6,7-tetrabromobenzotriazole): A widely used CK2 inhibitor with a different mechanism of action.
DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole): Another CK2 inhibitor with distinct chemical properties
Uniqueness of CX 4945 Hydrochloride: CX 4945 hydrochloride stands out due to its high selectivity and potency against CK2. It is the first CK2 inhibitor to advance into clinical trials, demonstrating promising results in both preclinical and clinical studies. Its oral bioavailability and favorable pharmacokinetic profile further enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2.ClH/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18;/h1-10H,(H,22,23)(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOIGMDUOMSAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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